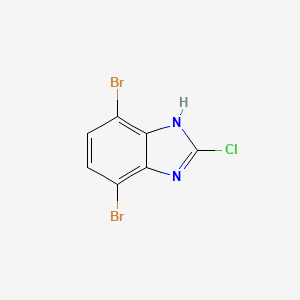

4,7-Dibromo-2-chloro-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3Br2ClN2 |

|---|---|

Molecular Weight |

310.37 g/mol |

IUPAC Name |

4,7-dibromo-2-chloro-1H-benzimidazole |

InChI |

InChI=1S/C7H3Br2ClN2/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H,11,12) |

InChI Key |

JEBCHCXPGQEWLB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1Br)NC(=N2)Cl)Br |

Canonical SMILES |

C1=CC(=C2C(=C1Br)NC(=N2)Cl)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4,7 Dibromo 2 Chloro 1h Benzimidazole and Advanced Precursor Chemistry

De Novo Synthetic Routes to the 4,7-Dibromo-2-chloro-1H-benzimidazole Core

De novo synthesis, which involves the construction of the benzimidazole (B57391) ring system from an appropriately substituted o-phenylenediamine (B120857) precursor, represents the most direct approach to the target molecule. The success of this strategy hinges on the availability of the key diamine intermediate and the selection of a suitable C1 synthon to install the 2-chloro substituent.

Cyclocondensation is a classical and highly effective method for forming the benzimidazole ring. This process involves the reaction of an o-phenylenediamine with a reagent that provides a single carbon atom (a C1 synthon), which becomes the C2 carbon of the imidazole (B134444) ring.

The most direct precursor for the synthesis of this compound is 3,6-dibromo-4-chloro-1,2-phenylenediamine. The synthesis of this specific, heavily halogenated diamine is not widely documented but can be conceived through established methods of aromatic substitution.

A plausible route begins with a commercially available, less-substituted precursor such as 4-chloro-o-phenylenediamine. nih.gov The challenge lies in the regioselective introduction of two bromine atoms onto the 3- and 6-positions. Direct bromination of unprotected anilines can be complex, but methods using reagents like sodium bromide and hydrogen peroxide in an acetic acid/acetic anhydride (B1165640) mixture have shown success in the controlled bromination of o-phenylenediamines to yield products like 4-bromo-o-phenylenediamine. google.com Adapting such conditions, potentially with optimization of stoichiometry and reaction parameters, could achieve the desired dibromination.

An alternative approach involves protecting the amine functionalities, for instance through acetylation, to modulate their directing effects and prevent side reactions during bromination. The resulting N,N'-diacetyl-4-chloro-o-phenylenediamine could then be subjected to bromination, followed by acidic or basic hydrolysis to unmask the diamine and yield the key precursor.

Directly installing the 2-chloro substituent via a one-pot cyclocondensation is challenging. The more established and reliable strategy involves a two-step sequence:

Formation of the Benzimidazol-2-one (B1210169): The precursor diamine (3,6-dibromo-4-chloro-1,2-phenylenediamine) is first cyclized to form the corresponding 4,7-dibromo-1H-benzimidazol-2(3H)-one. Common C1 synthons for this transformation include urea (B33335), phosgene (B1210022), or its solid, safer equivalent, triphosgene. google.comderpharmachemica.comresearchgate.net The reaction with urea typically involves heating the two components, often without a solvent (dry fusion), to drive the condensation and release of ammonia. derpharmachemica.com

Chlorination of the Benzimidazol-2-one: The resulting benzimidazol-2-one is then converted to the target 2-chloro-benzimidazole. This is most effectively achieved by treatment with a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent for this purpose. derpharmachemica.com The reaction is often performed at reflux in neat POCl₃, and may be promoted by the addition of catalysts such as concentrated hydrochloric acid, phosphorus pentachloride, or catalytic phenol. google.comderpharmachemica.com After the reaction, excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with water or ice, followed by neutralization to precipitate the product.

The table below summarizes typical conditions for the conversion of benzimidazol-2-ones to 2-chlorobenzimidazoles.

| Reagent System | Conditions | Notes | Reference |

|---|---|---|---|

| POCl₃ | Reflux, 1 h | Used for 2-hydroxybenzimidazole (B11371) (tautomer of benzimidazol-2-one). | |

| POCl₃ / Catalytic Phenol | Heat | Described as a general method for converting benzimidazol-2-one to 2-chlorobenzimidazole (B1347102). | derpharmachemica.com |

| POCl₃ / PCl₃ | Heat to 104-110°C, add PCl₃ dropwise | The addition of PCl₃ is reported to improve the chlorination process. | google.com |

| POCl₃ / Conc. HCl | Stir at 110°C, 14 h | A single drop of concentrated HCl serves as a catalyst. |

When the target o-phenylenediamine is not readily accessible, a multi-step approach starting from simpler, commercially available aromatics provides a viable alternative. These routes build the required substitution pattern through a sequence of reactions before the final ring-forming annulation step.

This methodology involves the stepwise functionalization of a basic aromatic scaffold. A logical starting point is 1,4-dichlorobenzene (B42874). A known industrial process involves the nitration of 1,4-dichlorobenzene to 2,5-dichloronitrobenzene, followed by amination to replace one chlorine atom, yielding 4-chloro-2-nitroaniline (B28928). google.com This intermediate is a crucial building block.

The subsequent steps would be:

Regioselective Bromination: Introduction of two bromine atoms onto the 4-chloro-2-nitroaniline core. The directing effects of the existing chloro, nitro, and amino groups must be carefully considered. Modern methods, such as palladium-catalyzed meta-C–H bromination, could potentially offer precise control over the regioselectivity, although classical electrophilic bromination remains an option. scispace.com

Nitro Group Reduction: The resulting dibromo-chloro-nitroaniline is then reduced to the corresponding diamine. This is a standard transformation that can be accomplished with high efficiency using various methods, such as catalytic hydrogenation (e.g., H₂ with Raney Nickel or Palladium on carbon) or chemical reduction (e.g., SnCl₂ in HCl, or Fe powder in acetic acid). google.comorganic-chemistry.orgsciencemadness.org

Annulation: The newly formed 3,6-dibromo-4-chloro-1,2-phenylenediamine undergoes cyclization and chlorination as described in section 2.1.1.2 to yield the final product.

Modern synthetic chemistry offers powerful palladium-catalyzed methods for the construction of heterocyclic rings. rsc.org While a specific application for this compound is not reported, the principles of these reactions can be applied. A Pd-catalyzed annulation strategy could provide an efficient route to the benzimidazole core. nih.govnih.gov

For instance, a precursor like N-(2-amino-3,6-dibromo-4-chlorophenyl)formamide could potentially undergo an intramolecular Pd-catalyzed C-N bond formation to close the imidazole ring. More advanced methods, such as the palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes, demonstrate the power of C-H activation to build heterocycles, suggesting that novel disconnections and strategies could be developed for complex targets like the one discussed here. rsc.org These catalyst-based approaches often offer milder reaction conditions and improved functional group tolerance compared to classical methods.

Multi-Step Approaches from Simpler Aromatic Precursors

Post-Synthetic Functionalization and Modification of Pre-existing Benzimidazole Scaffolds

The construction of this compound is often achieved through a stepwise functionalization of a simpler benzimidazole core. This approach allows for precise control over the substitution pattern. Two primary retrosynthetic pathways are considered: the bromination of a 2-chlorobenzimidazole precursor or the chlorination of a 4,7-dibromobenzimidazole precursor.

Regioselective Bromination at the 4,7-Positions on Chlorobenzimidazoles

This strategy commences with 2-chlorobenzimidazole, a readily available starting material. The key challenge lies in achieving selective bromination at the 4- and 7-positions of the benzene (B151609) ring, which are electronically activated by the fused imidazole ring.

Direct Halogenation Protocols (e.g., using N-bromosuccinimide)

Direct electrophilic aromatic bromination is a common method for introducing bromine atoms onto an aromatic ring. N-bromosuccinimide (NBS) is a widely used reagent for this purpose due to its moderate reactivity and safer handling compared to liquid bromine. nih.govorganic-chemistry.org The reaction proceeds via an electrophilic substitution mechanism where the benzimidazole ring's inherent electron density directs the incoming electrophile. For benzimidazoles, the 4- and 7-positions are electronically favored for substitution.

The regioselectivity of bromination using NBS can be highly dependent on the reaction conditions, including the solvent and the presence of catalysts. nih.govorganic-chemistry.org For instance, using polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can enhance the reaction rate and influence selectivity. nih.gov While direct, exhaustive bromination of 2-chlorobenzimidazole can lead to tetra-substituted products, controlling the stoichiometry of NBS is crucial for achieving the desired 4,7-dibromo substitution. nih.gov The reaction typically involves stirring the 2-chlorobenzimidazole substrate with at least two equivalents of NBS in a suitable solvent until analysis, such as thin-layer chromatography (TLC), indicates the consumption of the starting material.

Table 1: Representative Conditions for Direct Bromination with NBS

| Substrate | Brominating Agent | Solvent | Temperature | Time | Key Observation | Reference |

|---|---|---|---|---|---|---|

| Activated Aromatic Compound | N-bromosuccinimide (NBS) | Acetonitrile | 60 °C | 2 h | Effective for regioselective bromination. | nih.gov |

| Activated Aromatic Compound | NBS / Silica (B1680970) Gel | Not specified | Not specified | Not specified | Good for regioselective electrophilic brominations. | nih.gov |

| Activated Aromatics | NBS / Tetrabutylammonium bromide | Not specified | Not specified | Not specified | Highly regioselective for para-bromination. | organic-chemistry.org |

Metal-Mediated Electrophilic Bromination Techniques

To enhance regioselectivity and reactivity, particularly for less activated substrates, transition metal-catalyzed C-H functionalization has emerged as a powerful tool. nih.govrsc.org Ruthenium and rhodium catalysts, for example, have been employed for the directed halogenation of heterocyclic compounds. nih.govresearchgate.net These methods often involve a directing group on the heterocycle that coordinates to the metal center, positioning the catalyst to activate a specific C-H bond.

In the context of 2-chlorobenzimidazole, while the chloro-substituent itself is not a strong directing group for this type of catalysis, the imidazole nitrogens can play a role in coordinating the metal. Ruthenium-catalyzed systems, for example, have been shown to effect meta-selective bromination relative to a directing group by proceeding through an ortho-ruthenation intermediate. nih.gov This principle could be applied to achieve bromination at the 4- and 7-positions, which are meta to the N1- and N3-positions of the imidazole ring. These reactions typically use an N-halosuccinimide as the halogen source in the presence of a catalytic amount of a metal complex. rsc.orgresearchgate.net

Chlorination at the 2-Position of Dibromobenzimidazoles

An alternative and often more common route involves introducing the C2-chloro substituent as the final step. This pathway starts with a pre-formed 4,7-dibromobenzimidazole scaffold, which is then chlorinated.

Transformation of 2-Hydroxy or 2-Thio Benzimidazoles to 2-Chloro Derivatives

This is a robust and widely documented method for the synthesis of 2-chlorobenzimidazoles. derpharmachemica.com The precursor, 4,7-dibromo-1H-benzimidazol-2(3H)-one (the keto tautomer of 4,7-dibromo-2-hydroxybenzimidazole), can be synthesized first, for instance, by the bromination of 1H-benzimidazol-2(3H)-one. This intermediate is then converted to the target 2-chloro derivative.

The most common reagent for this transformation is phosphoryl chloride (POCl₃), often used in excess as the solvent or with a co-solvent. nih.govgoogle.com The reaction involves the conversion of the C2-carbonyl group into a chloro substituent. The mechanism proceeds through the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture. indianchemicalsociety.com

Similarly, the corresponding 4,7-dibromo-1H-benzimidazole-2(3H)-thione can be used as a precursor. nih.gov Treatment of the 2-thione derivative with chlorine gas or other chlorinating agents can effectively yield the 2-chloro-benzimidazole. google.com A patent describes a process where 1,3-dihydro-benzimidazol-thiones are reacted with chlorine in an organic diluent to produce 2-chloro-benzimidazoles in high yield. google.com

Table 2: Typical Reagents for Chlorination of Benzimidazol-2-ones

| Starting Material | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzimidazol-2-one | POCl₃, catalytic phenol | Heating | 2-Chlorobenzimidazole | derpharmachemica.com |

| Hydroxypyrimidine | Equimolar POCl₃, Pyridine | 140-160 °C, Sealed Reactor | Chloropyrimidine | nih.gov |

| Quinazolinone | POCl₃ / PCl₅ | Reflux / Heat | Chloroquinazoline | indianchemicalsociety.comresearchgate.net |

| 1,3-dihydro-benzimidazol-thione | Cl₂ | -10 °C to +50 °C | 2-Chloro-benzimidazole | google.com |

Radical Chlorination Approaches

Radical halogenation is a powerful method for functionalizing alkanes and the side chains of alkyl-aromatic compounds. However, its application for the direct C-H chlorination of heteroaromatic rings, such as the C2 position of a benzimidazole, is not a standard or efficient methodology. The mechanism of radical halogenation proceeds via a free-radical chain reaction, which is typically initiated by UV light or a radical initiator.

The C2 position of the benzimidazole ring is not electronically or structurally predisposed to selective attack by a chlorine radical. Radical reactions favor positions that can form stable radical intermediates, such as benzylic or allylic positions. The C2-H bond of benzimidazole is part of an electron-rich π-system, and its homolytic cleavage is not as favorable. Furthermore, free-radical chlorination is notoriously unselective and would likely lead to a complex mixture of products, including chlorination on the benzene ring, if forced under harsh conditions. Modern methods for C2-functionalization of benzimidazoles tend to rely on transition metal-catalyzed C-H activation, which offers far greater control and selectivity. nih.govnih.gov Therefore, radical chlorination is not considered a viable synthetic strategy for the targeted preparation of this compound from its 4,7-dibromo precursor.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving process efficiency. These principles encourage the use of less hazardous chemicals, alternative energy sources, and waste reduction.

Solvent-Free and Mechanochemical Synthetic Pathways

Solvent-free and mechanochemical approaches represent a significant advancement in the sustainable synthesis of benzimidazole derivatives. These methods often lead to higher yields, shorter reaction times, and a significant reduction in solvent waste.

Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, has emerged as a powerful green chemistry tool. nih.gov For the synthesis of benzimidazole derivatives, this technique can facilitate the condensation of o-phenylenediamines with various reactants in the absence of a solvent. nih.gov While a specific mechanochemical protocol for this compound is not explicitly detailed in the reviewed literature, the general applicability of this method to related structures suggests its potential. A plausible mechanochemical route could involve the grinding of 3,6-dibromo-1,2-phenylenediamine with a suitable phosgene equivalent, followed by a separate chlorination step which could also be explored under mechanochemical conditions. The use of a ball mill for such transformations can provide the necessary energy to overcome activation barriers and promote the reaction. microcombichem.com

Solvent-free synthesis can also be achieved by heating a mixture of the reactants without any solvent. This method is particularly effective for reactions that proceed at elevated temperatures. For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids can often be performed under neat conditions to yield benzimidazoles.

| Method | Reactants | Conditions | Advantages |

| Mechanochemical Synthesis | 3,6-dibromo-1,2-phenylenediamine, Phosgene equivalent | Ball milling, room temperature | Reduced solvent use, potentially shorter reaction times, high yields. nih.gov |

| Solvent-Free Thermal Synthesis | 3,6-dibromo-1,2-phenylenediamine, Urea or equivalent | Heating | Avoids the use of potentially toxic solvents, simplifies product isolation. |

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with lower energy consumption. Various catalytic systems have been developed for the synthesis of benzimidazoles.

For the synthesis of 2-chlorobenzimidazoles, a common route involves the chlorination of a benzimidazol-2-one precursor. The chlorination step is often carried out using reagents like phosphorus oxychloride (POCl₃). researchgate.net While effective, this reagent can be harsh. Research into catalytic chlorination methods is ongoing to improve the sustainability of this transformation.

Copper-catalyzed reactions have shown promise in the synthesis of benzimidazole derivatives, particularly in C-N bond formation. nih.gov These catalysts are generally less expensive and more environmentally benign than precious metal catalysts. For the synthesis of this compound, a potential catalytic approach could involve the cyclization of a suitably functionalized precursor in the presence of a copper catalyst.

| Catalyst Type | Example | Role in Synthesis | Potential Advantages |

| Acid Catalysts | Lewis or Brønsted acids | Promotion of condensation and cyclization steps. | Can enable reactions under milder conditions. |

| Metal Catalysts | Copper (Cu) salts | Catalyzing C-N bond formation. | Lower cost and toxicity compared to other metals. nih.gov |

| Chlorinating Agents | Phosphorus Oxychloride (POCl₃) | Conversion of benzimidazol-2-one to 2-chlorobenzimidazole. | Effective and widely used, though can be harsh. researchgate.net |

Purification and Isolation Techniques for High-Purity this compound

The purification of the final product is a critical step to ensure its suitability for subsequent applications. High-purity this compound is essential for accurate biological testing and for use as a reliable building block in further chemical synthesis.

Advanced Chromatographic Separations (e.g., preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of compounds from complex mixtures, offering high resolution and the ability to obtain products with very high purity. microcombichem.comlcms.cz For a compound like this compound, which is expected to be a solid with moderate to low polarity, reversed-phase HPLC would be a suitable method.

A typical preparative HPLC setup for this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. colab.ws The separation is based on the differential partitioning of the compound and impurities between the stationary phase and the mobile phase. By carefully optimizing the gradient and flow rate, it is possible to achieve excellent separation and isolate the target compound with purity exceeding 99%. microcombichem.com

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 silica gel | Provides a non-polar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity. |

| Additive | Formic Acid or Trifluoroacetic Acid (0.1%) | Improves peak shape and resolution. colab.ws |

| Detection | UV-Vis (e.g., at 254 nm and 280 nm) | Monitors the elution of the compound and impurities. |

Recrystallization and Co-crystallization Strategies

Recrystallization is a fundamental and cost-effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, a systematic approach to selecting a suitable recrystallization solvent would be necessary. This involves testing the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Common solvents for the recrystallization of benzimidazole derivatives include ethanol, ethyl acetate, and mixtures of solvents like hexane/ethyl acetate. ijpsm.com

Co-crystallization is an alternative purification strategy that involves forming a crystalline solid composed of the target molecule and a co-former in a stoichiometric ratio. This technique can be particularly useful when the target compound itself has poor crystallization properties. The selection of a suitable co-former is critical and is often guided by principles of crystal engineering, such as hydrogen bonding interactions. While no specific co-crystallization strategies for this compound have been reported, this approach remains a viable option for obtaining high-purity material.

Chemical Reactivity and Advanced Transformation Pathways of 4,7 Dibromo 2 Chloro 1h Benzimidazole

Halogen-Specific Reactivity at the Bromo and Chloro Positions

The reactivity of the halogen substituents on 4,7-Dibromo-2-chloro-1H-benzimidazole is dictated by their position on the heterocyclic scaffold. The chlorine atom at the C2 position is directly influenced by the two adjacent nitrogen atoms of the imidazole (B134444) ring, whereas the bromine atoms at the C4 and C7 positions are situated on the fused benzene (B151609) ring. This differentiation is fundamental to predicting and exploiting the molecule's synthetic capabilities in both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying halogenated aromatic and heteroaromatic systems. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. youtube.com The rate of SNAr is highly dependent on the nature of the leaving group and the electronic activation of the ring. masterorganicchemistry.comyoutube.com

In the context of this compound, the chlorine atom at the C2 position is anticipated to be significantly more susceptible to nucleophilic displacement than the bromine atoms at the C4 and C7 positions. The C2 carbon is positioned between two electron-withdrawing nitrogen atoms, which strongly polarizes the C-Cl bond and stabilizes the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. nih.gov This electronic activation makes the C2 position the most electrophilic site on the molecule for SNAr reactions.

The selectivity observed in SNAr reactions of this compound is governed by a combination of electronic and steric effects.

Electronic Factors:

Activation by Imidazole Ring: The primary electronic factor is the immense activation of the C2 position by the adjacent nitrogen atoms. This effect is analogous to the activation provided by ortho and para nitro groups in classical SNAr substrates like dinitrohalobenzenes. masterorganicchemistry.comyoutube.com The nitrogen atoms withdraw electron density through the inductive effect and stabilize the anionic intermediate through resonance.

Halogen Effects: The halogen atoms themselves contribute to the electronic landscape. They exert a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). For chlorine and bromine, the inductive effect dominates, further rendering the entire ring system electron-poor and more susceptible to nucleophilic attack in general. nih.gov

Steric Factors:

Steric Hindrance: Steric hindrance can play a role in modulating reactivity, particularly for bulky nucleophiles. rsc.org The C4 and C7 positions are flanked by a fused ring junction and a hydrogen atom, while the C2 position is adjacent to the N-H group of the imidazole. However, the overwhelming electronic activation at C2 generally overrides most steric considerations, especially with smaller nucleophiles. In reactions involving very bulky nucleophiles or substituted N-alkyl benzimidazoles, steric crowding around the reaction center could potentially lower the reaction rate but is unlikely to change the preferred site of attack from C2. rsc.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and complementary method for functionalizing this compound. Unlike SNAr, these reactions follow a different mechanistic cycle, typically involving oxidative addition, transmetalation, and reductive elimination. arkat-usa.org This mechanistic difference leads to an inverted order of halogen reactivity compared to SNAr.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. arkat-usa.orgresearchgate.net A critical step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step generally follows the order of bond strength: C-I > C-Br > C-Cl. researchgate.net

This reactivity trend implies that the C-Br bonds at the C4 and C7 positions of this compound will react preferentially over the C-Cl bond at the C2 position. This selectivity allows for the regioselective introduction of aryl or vinyl groups at the benzene ring portion of the molecule. By carefully controlling the stoichiometry of the boronic acid or ester (e.g., using one or two equivalents), it is possible to achieve mono- or di-arylation/vinylation at the C4 and C7 positions, while the C2-chloro group remains available for subsequent transformations, such as an SNAr reaction. nih.govsemanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles This table presents data from related bromo-substituted heterocyclic compounds to illustrate the expected reaction conditions for this compound.

| Substrate Analogue | Coupling Partner | Catalyst System | Base / Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | PdCl2(SPhos)2 | K3PO4 / Toluene:H2O | 100 °C, MW, 15 min | 94% | arkat-usa.org |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl2·CH2Cl2 | K2CO3 / Dioxane:H2O | 120 °C, MW, 2 h | 85% | nih.govsemanticscholar.org |

| 5-Bromo-2-phenyl-1H-imidazole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 / DME:H2O | Reflux, 12 h | 92% | researchgate.net |

| 2-Chloro-3-(trifluoromethyl)pyridine | (6-Methylpyridin-3-yl)boronic acid | Pd(PPh3)4 | Na2CO3 / Ethanol | 25 °C -> Reflux | Kilogram Scale | nih.gov |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the reactivity of the halide substrate is largely dependent on the ease of the oxidative addition step, leading to the same general reactivity order: C-I > C-Br > C-Cl. wikipedia.org

Consequently, the Sonogashira reaction on this compound is expected to proceed with high selectivity at the C4 and C7 positions. This allows for the precise installation of alkyne moieties onto the benzene ring of the benzimidazole (B57391) core. The C2-chloro position would remain unreacted under standard Sonogashira conditions, providing a synthetic handle for further diversification. nih.gov This orthogonal reactivity makes it possible to design complex synthetic routes where the bromo and chloro positions are functionalized independently using different chemical methodologies. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Substituted Heterocycles This table presents data from related bromo-substituted heterocyclic compounds to illustrate the expected reaction conditions for this compound.

| Substrate Analogue | Coupling Partner | Catalyst System | Base / Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh3)2Cl2 / CuI | NEt3 / Benzene | rt | High | wikipedia.org |

| 2-(6-bromo-2-naphthyl)-1H-benzimidazole | 6-ethynyl-4,4-dimethylthiochroman | Pd(PPh3)2Cl2 / CuI | DIPA / THF | rt, 10-15 h | Not specified | researchgate.net |

| Aryl Bromides (general) | Phenylacetylene | Pd(OAc)2 / Benzimidazole Salt / Cu Nanoparticles | Cs2CO3 / PEG | 100 °C, MW, 10 min | 85-99% | researchgate.net |

| 4-Bromo-1H-indole | Various Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP / ACN | rt, 6 h | 87% | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 16865-06-8 | C₇H₃Br₂ClN₂ |

| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 1227096-73-0 | C₁₃H₁₅IN₂ |

| 4-Tolylboronic acid | 5720-05-8 | C₇H₉BO₂ |

| Palladium(II) dichloride | 7647-10-1 | PdCl₂ |

| SPhos | 657408-07-6 | C₂₇H₃₃O₂P |

| Potassium phosphate (B84403) | 7778-77-0 | K₃PO₄ |

| Toluene | 108-88-3 | C₇H₈ |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Not Available | C₁₄H₁₂BrN₃O₂S |

| (4-Methoxyphenyl)boronic acid | 5720-07-0 | C₇H₉BO₃ |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | C₃₄H₂₈Cl₂FeP₂Pd |

| Potassium carbonate | 584-08-7 | K₂CO₃ |

| Dioxane | 123-91-1 | C₄H₈O₂ |

| 5-Bromo-2-phenyl-1H-imidazole | 54523-64-5 | C₉H₇BrN₂ |

| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd |

| Sodium carbonate | 497-19-8 | Na₂CO₃ |

| 1,2-Dimethoxyethane (DME) | 110-71-4 | C₄H₁₀O₂ |

| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 | C₆H₃ClF₃N |

| (6-Methylpyridin-3-yl)boronic acid | 408906-81-2 | C₆H₈BNO₂ |

| Ethanol | 64-17-5 | C₂H₆O |

| 1-Bromo-4-iodobenzene | 589-87-7 | C₆H₄BrI |

| Trimethylsilylacetylene | 1066-54-2 | C₅H₁₀Si |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd |

| Copper(I) iodide | 7681-65-4 | CuI |

| Triethylamine | 121-44-8 | C₆H₁₅N |

| Benzene | 71-43-2 | C₆H₆ |

| 2-(6-bromo-2-naphthyl)-1H-benzimidazole | Not Available | C₁₇H₁₁BrN₂ |

| 6-ethynyl-4,4-dimethylthiochroman | Not Available | C₁₃H₁₄S |

| Diisopropylamine (DIPA) | 108-18-9 | C₆H₁₅N |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O |

| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd |

| Cesium carbonate | 534-17-8 | Cs₂CO₃ |

| Polyethylene glycol (PEG) | 25322-68-3 | (C₂H₄O)n·H₂O |

| Phenylacetylene | 536-74-3 | C₈H₆ |

| 4-Bromo-1H-indole | 52488-36-5 | C₈H₆BrN |

| [DTBNpP]Pd(crotyl)Cl | 1264850-93-6 | C₂₁H₃₆ClPPd |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 768-66-1 | C₉H₁₉N |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction pivotal for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org In the context of this compound, this reaction would not functionalize the existing imine nitrogen but rather substitute the halogen atoms on the aromatic ring with various primary or secondary amines.

The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend I > Br > Cl. Consequently, the two bromine atoms at the C4 and C7 positions are expected to be significantly more reactive than the chlorine atom at the C2 position. This differential reactivity allows for selective mono- or di-amination at the C4/C7 positions while potentially leaving the C2-chloro group intact, provided the reaction conditions are carefully controlled.

Typical reaction conditions involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial; bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), are known to enhance catalyst activity and promote the coupling of less reactive aryl chlorides, though their primary application here would be for the C-Br bonds. youtube.com

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Product |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-Bromo-7-morpholino-2-chloro-1H-benzimidazole |

| 2 | Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 4,7-Dianilino-2-chloro-1H-benzimidazole |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | 4-(Benzylamino)-7-bromo-2-chloro-1H-benzimidazole |

This interactive table summarizes potential conditions for the Buchwald-Hartwig amination. The expected products are based on the higher reactivity of the C-Br bonds.

Negishi and Stille Coupling Methodologies

Negishi and Stille couplings are powerful palladium-catalyzed reactions for forming carbon-carbon (C-C) bonds, which can be applied to functionalize the halogenated positions of this compound.

Negishi Coupling The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.org This method is known for its high functional group tolerance and reactivity. For this compound, the C-Br bonds at positions 4 and 7 would preferentially react over the C-Cl bond at position 2. nih.govorganic-chemistry.org A wide range of alkyl-, vinyl-, and arylzinc reagents can be used, allowing for the introduction of diverse substituents. organic-chemistry.org

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Expected Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 4-Bromo-7-phenyl-2-chloro-1H-benzimidazole |

| 2 | Methylzinc bromide | Pd₂(dba)₃ | SPhos | Dioxane | 4-Bromo-7-methyl-2-chloro-1H-benzimidazole |

| 3 | Vinylzinc chloride | PdCl₂(dppf) | dppf | THF/NMP | 4-Bromo-7-vinyl-2-chloro-1H-benzimidazole |

This interactive table outlines representative conditions for the Negishi coupling of this compound.

Stille Coupling The Stille reaction couples an organic halide with an organostannane reagent. wikipedia.org It is highly versatile and tolerates a wide array of functional groups, making it suitable for complex molecule synthesis. libretexts.org Similar to other palladium-catalyzed cross-couplings, the order of reactivity is C-Br > C-Cl, enabling selective functionalization at the C4 and C7 positions. harvard.edu A key drawback is the toxicity of the organotin reagents and byproducts.

| Entry | Organostannane Reagent | Catalyst | Additive | Solvent | Expected Product |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 4-Bromo-7-phenyl-2-chloro-1H-benzimidazole |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 4-Bromo-7-vinyl-2-chloro-1H-benzimidazole |

| 3 | (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ / P(furyl)₃ | - | Dioxane | 4-Bromo-7-(thiophen-2-yl)-2-chloro-1H-benzimidazole |

This interactive table presents potential reaction parameters for the Stille coupling.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a strategy for the regioselective deprotonation and functionalization of C-H bonds adjacent to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org For this compound, the reaction is complicated by the presence of the acidic N-H proton. Treatment with a strong organolithium base (e.g., n-BuLi, LDA) will first deprotonate the imidazole nitrogen to form a lithium amide.

This resulting N-anion can then act as a DMG, directing a second equivalent of base to deprotonate one of the adjacent C-H bonds at the C5 or C6 positions. nih.gov Due to the symmetrical nature of the 4,7-dibromo substitution, the C5 and C6 positions are chemically equivalent. However, a significant competing reaction is lithium-halogen exchange, which is often faster than C-H deprotonation, particularly with aryl bromides. uwindsor.ca This "halogen dance" could lead to the formation of a lithiated species at the C4 or C7 position, followed by rearrangement. Therefore, careful selection of the base and reaction conditions is critical to favor the desired DoM pathway over metal-halogen exchange.

| Pathway | Base | Conditions | Intermediate | Potential Product (after quenching with E⁺) |

| DoM | LDA | THF, -78 °C | 5-Lithio-4,7-dibromo-2-chloro-1H-benzimidazole | 5-E-4,7-Dibromo-2-chloro-1H-benzimidazole |

| Halogen Exchange | n-BuLi | THF, -78 °C | 4-Lithio-7-bromo-2-chloro-1H-benzimidazole | 4-E-7-Bromo-2-chloro-1H-benzimidazole |

This interactive table contrasts the potential outcomes of Directed Ortho-Metalation versus Halogen Exchange.

Reactivity of the 1H-Imine Nitrogen and Associated Transformations

N-Alkylation and N-Arylation Reactions

The N-H proton of the imidazole ring is acidic and can be readily removed by a base to form an anion, which is a potent nucleophile. This anion can react with various electrophiles, making N-alkylation and N-arylation common transformations for benzimidazoles. beilstein-journals.orgresearchgate.net

N-alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base such as K₂CO₃, NaH, or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile (B52724). nih.gov A wide range of alkylating agents, including simple alkyl halides, benzyl (B1604629) halides, and propargyl halides, can be employed.

N-arylation can be more challenging and often requires metal catalysis, such as in the Chan-Lam or Ullmann coupling reactions, which typically use copper catalysts to couple the benzimidazole with aryl boronic acids or aryl halides, respectively. nih.govresearchgate.net

| Entry | Electrophile | Base / Catalyst | Solvent | Reaction Type | Expected Product |

| 1 | Iodomethane | K₂CO₃ | Acetonitrile | N-Alkylation | 4,7-Dibromo-2-chloro-1-methyl-1H-benzimidazole |

| 2 | Benzyl Bromide | NaH | DMF | N-Alkylation | 1-Benzyl-4,7-dibromo-2-chloro-1H-benzimidazole |

| 3 | Phenylboronic Acid | Cu(OAc)₂ | DCM | N-Arylation (Chan-Lam) | 4,7-Dibromo-2-chloro-1-phenyl-1H-benzimidazole |

| 4 | 4-Fluorophenyl Iodide | CuI / L-proline | DMSO | N-Arylation (Ullmann) | 4,7-Dibromo-2-chloro-1-(4-fluorophenyl)-1H-benzimidazole |

This interactive table details common conditions for the N-alkylation and N-arylation of the benzimidazole core.

For many unsymmetrically substituted benzimidazoles, N-functionalization can lead to a mixture of two regioisomers (N1 and N3 substituted products). This arises from the tautomerism of the 1H-benzimidazole ring. However, in the case of this compound, the substitution pattern on the benzene ring is symmetrical with respect to the imidazole moiety.

Due to this C₂ symmetry, the two possible tautomers are identical. Consequently, the N1 and N3 positions are chemically equivalent. Deprotonation at either nitrogen atom leads to the same resonance-stabilized anion, and subsequent reaction with an electrophile will yield a single, unambiguous product. Therefore, regioselectivity is not a concern for the N-functionalization of this specific molecule.

If the substitution were unsymmetrical (e.g., 4,6-dibromo-2-chloro-1H-benzimidazole), two distinct regioisomeric products would be possible. In such cases, the product ratio is influenced by both steric and electronic factors. Bulky substituents at the C4 position would sterically hinder the adjacent N1 position, favoring functionalization at the more accessible N3 position. nih.gov

Formation of N-Heterocyclic Carbenes (NHCs) from Derivatives

The direct formation of N-Heterocyclic Carbenes (NHCs) from this compound has not been specifically documented. However, the synthesis of NHCs from 2-chlorobenzimidazole (B1347102) precursors is a known transformation. This process typically involves two key steps:

N-alkylation/arylation: The first step is the alkylation or arylation at the nitrogen atoms of the benzimidazole ring to form a 1,3-disubstituted-4,7-dibromo-2-chlorobenzimidazolium salt.

Dechlorination: The resulting 2-chloroazolium salt can then undergo dechlorination to yield the free NHC. While strong anionic bases are commonly used to deprotonate azolium salts to form NHCs, an alternative route for 2-chloro precursors is chloronium ion abstraction using electron-rich phosphines. This method can be more selective and avoids the formation of alkali metal NHC complexes.

N-heterocyclic carbenes are highly valued in organic and organometallic chemistry, where they serve as powerful ligands for transition metals in catalysis and as organocatalysts themselves. Their stability and reactivity are fine-tuned by the substituents on the nitrogen atoms and the benzimidazole backbone. The presence of bromo- and chloro-substituents on the benzene ring of the target compound would be expected to influence the electronic properties of the resulting NHC.

Benzimidazole Ring-Opening and Rearrangement Reactions

Specific studies detailing the ring-opening or rearrangement reactions of this compound are not available. The benzimidazole ring system is generally stable due to its aromaticity. Ring-opening typically requires significant energy input or the presence of specific activating groups and reactive partners. For instance, the benzimidazole ring has been observed to open during certain exhaustive benzylation reactions, leading to N,N'-disubstituted aniline derivatives.

There is no scientific literature describing ring expansion or contraction studies specifically involving this compound. Such transformations are complex and not characteristic of the benzimidazole scaffold under typical conditions.

The specific photochemical and thermal behavior of this compound has not been reported. However, studies on related benzimidazole derivatives provide insight into potential reaction pathways.

Photochemical Reactions: The photolysis of 2-substituted benzimidazoles can lead to various products depending on the substituent and the solvent. For example, photolysis of 2-chlorobenzimidazole has been shown to result in the loss of chlorine, leading to the formation of a dimeric species and benzimidazol-2(3H)-one. The photochemistry of the parent benzimidazole can proceed through two pathways: a fixed-ring isomerization involving N-H bond cleavage, or a ring-opening isomerization via cleavage of the imidazole ring. Furthermore, a related reaction is the phototransposition of indazoles into benzimidazoles, which can be a high-yielding process under specific UV irradiation conditions.

Thermal Transformations: Benzimidazoles are generally thermally stable. High-temperature reactions would likely lead to decomposition rather than controlled rearrangement, in the absence of specific reagents designed to facilitate such transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4,7 Dibromo 2 Chloro 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in both solution and the solid state. For halogenated benzimidazoles, a suite of advanced NMR experiments is required for unambiguous signal assignment and to probe the local chemical environments.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule. For instance, the correlation between the protons on the benzimidazole (B57391) ring (H-5 and H-6) would be readily identified.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of the carbon signals for the C-5 and C-6 positions based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. For 4,7-Dibromo-2-chloro-1H-benzimidazole, HMBC would be crucial for assigning the quaternary carbons, including the halogenated carbons (C-4, C-7, and C-2), by observing their long-range correlations with the ring protons. For example, the proton at C-5 would show a correlation to C-4 and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. While less critical for a planar molecule like a benzimidazole, it can be useful in studying intermolecular interactions and the conformation of any potential derivatives with flexible side chains.

The following table illustrates typical ¹H and ¹³C NMR chemical shift assignments for a related benzimidazole derivative, which would be analogous to the data obtained for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-H | ~12.8 | - | C-2, C-7a |

| H-5/H-6 | ~7.3-7.7 | ~115-125 | C-4, C-7, C-3a, C-7a |

| C-2 | - | ~145-155 | H-5, H-6 |

| C-4/C-7 | - | ~110-120 | H-5, H-6 |

| C-3a/C-7a | - | ~130-140 | H-5, H-6 |

Note: The chemical shifts are approximate and would be influenced by the specific solvent and the electronic effects of the halogen substituents.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could provide critical insights into its crystalline packing and the presence of different tautomers or polymorphs. beilstein-journals.orgnih.gov

The study of NH-benzimidazoles using ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic Angle Spinning) NMR has been shown to be effective in assigning tautomeric positions, which can be blocked in the solid state. beilstein-journals.orgnih.gov In solution, rapid proton exchange often leads to averaged signals, but in the solid state, distinct signals for the different carbon and nitrogen atoms can be observed. beilstein-journals.orgbeilstein-journals.org This allows for the unambiguous identification of the predominant tautomer in the crystalline form.

Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, by analyzing the chemical shifts and through-space dipolar couplings between nuclei. Ultrafast magic angle spinning experiments can provide high-resolution ¹H ssNMR spectra, enabling detailed analysis of hydrogen bonding networks.

Direct NMR observation of halogen nuclei like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br is challenging due to their quadrupolar nature, which leads to very broad signals. researchgate.net However, recent advances in high magnetic field strengths and solid-state NMR techniques have made it possible to obtain valuable information. nih.gov The interaction of the halogen nucleus with its surrounding electric field gradient is highly sensitive to the local chemical environment.

¹³C CP/MAS NMR: An indirect method to probe the halogen environment is to observe the effect of the halogen on the neighboring ¹³C nuclei in solid-state NMR. The residual dipolar coupling between a carbon atom and a quadrupolar halogen nuclide can cause characteristic line broadening or splitting, which is inversely proportional to the magnetic field strength. nih.gov At ultrahigh magnetic fields, this effect is reduced, leading to improved spectral resolution. nih.gov For carbons directly bonded to chlorine, a distinct doublet may be observed due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). nih.govblogspot.com A similar effect, though often broader, can be expected for bromine.

Direct Halogen SSNMR: Direct detection of ⁷⁹Br, ⁸¹Br, and ³⁵Cl in the solid state can provide information on the quadrupolar coupling constant, which is sensitive to the nature of the covalent bond and intermolecular interactions like halogen bonding. researchgate.net

The following table summarizes the NMR properties of relevant halogen nuclei.

| Nucleus | Spin (I) | Natural Abundance (%) | Quadrupole Moment (10⁻²⁸ Q/m²) |

| ³⁵Cl | 3/2 | 75.77 | -0.08 |

| ³⁷Cl | 3/2 | 24.23 | -0.06 |

| ⁷⁹Br | 3/2 | 50.69 | +0.33 |

| ⁸¹Br | 3/2 | 49.31 | +0.28 |

Data sourced from publicly available NMR data.

X-ray Diffraction (XRD) Studies for Single Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. researchgate.net Both single-crystal and powder XRD are crucial for a complete structural characterization of this compound.

Hydrogen Bonding: The N-H group of the imidazole (B134444) ring is a strong hydrogen bond donor, and it is expected to form N-H···N hydrogen bonds with the nitrogen atom of a neighboring molecule, leading to the formation of chains or dimers. beilstein-journals.orgresearchgate.net

Halogen Bonding: The bromine and chlorine atoms in the molecule can act as halogen bond donors, forming interactions with electron-rich atoms (like the nitrogen of another benzimidazole) on adjacent molecules. The study of halogen-substituted 2-aryl-N-phenylbenzimidazoles has shown the presence of intermolecular halogen···nitrogen contacts. mdpi.com

π-π Stacking: The planar benzimidazole ring system can participate in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.comiucr.org

Analysis of the crystal structure of related fluorinated benzimidazoles has revealed the significant role of both hydrogen bonds and fluorine-fluorine contacts in the packing arrangement. acs.orgacs.org A similar interplay of hydrogen and halogen bonding would be expected for the title compound.

The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in organic molecules and can have a significant impact on their physical properties. nih.gov Powder X-ray diffraction (PXRD) is the primary tool for identifying and distinguishing between different polymorphic forms. Each polymorph will give a unique diffraction pattern.

While no specific polymorphs of this compound have been reported, the structural diversity observed in other benzimidazole derivatives suggests that it could also exhibit polymorphism. nih.gov The study of different polymorphs allows for an understanding of the interplay between molecular conformation and intermolecular interactions. nih.gov

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another area of investigation. This technique can be used to modify the physical properties of a compound. The hydrogen and halogen bonding capabilities of this compound make it a candidate for forming co-crystals with other molecules.

Electron Density Distribution Analysis from High-Resolution X-ray Data

High-resolution X-ray diffraction is a powerful technique that extends beyond simple molecular structure determination to map the distribution of electron density throughout the crystal lattice. This analysis provides profound insights into the nature of chemical bonding, intermolecular interactions, and electrostatic properties. researchgate.netresearchgate.net For this compound, this method can quantitatively describe the covalent and non-covalent interactions that dictate its supramolecular architecture.

The experimental electron density is determined by fitting a sophisticated model, such as the Hansen-Coppens multipolar model, to the high-resolution X-ray diffraction data. amu.edu.pl This model treats the total electron density as a sum of spherical core densities and aspherical valence densities for each atom, allowing for a more accurate representation of chemical reality than the simpler independent atom model (IAM). amu.edu.pl The analysis yields quantitative descriptors of the crystal's electronic structure.

Key insights derived from this analysis include:

Net Atomic Charges: By integrating the electron density within atomic basins defined by the Quantum Theory of Atoms in Molecules (QTAIM), net charges on each atom can be calculated. nih.gov This reveals the extent of charge transfer between atoms, highlighting the polarity of bonds like C-Cl, C-Br, and N-H.

Topological Analysis: The topology of the electron density, analyzed via QTAIM, identifies critical points (BCPs) between bonded atoms. nih.gov The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the strength and nature of chemical bonds (covalent vs. closed-shell interactions like hydrogen bonds). amu.edu.pl

Electrostatic Potential: The electron density distribution allows for the calculation of the molecular electrostatic potential, which maps regions of positive and negative potential on the molecular surface. This is crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are expected to be significant for this molecule. researchgate.net

| Parameter | Description | Hypothetical Value for C4-Br bond | Interpretation |

| Net Atomic Charge (e) | Charge accumulated or depleted on an atom relative to its neutral state. | C4: +0.05, Br: -0.05 | Indicates a polar covalent bond with slight charge transfer towards the bromine atom. |

| Electron Density at BCP (ρ(r)) (e/ų) | Magnitude of electron density at the bond critical point. | 1.5 | A moderate value, typical for a covalent single bond. |

| Laplacian of Electron Density (∇²ρ(r)) (e/Å⁵) | Curvature of the electron density at the BCP. | > 0 | A positive value would suggest a degree of charge depletion characteristic of a polar, closed-shell interaction. |

| Molecular Dipole Moment (D) | A measure of the overall polarity of the molecule. | ~3-5 D | A significant dipole moment is expected due to the electronegative halogen and nitrogen atoms. |

This table presents hypothetical yet representative data for this compound to illustrate the outputs of an electron density study.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups and probing the conformational landscape of a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural modes of vibration.

Characteristic Vibrational Modes of the Benzimidazole Core and Halogen Substituents

The vibrational spectrum of this compound is a composite of the vibrations of the benzimidazole core and the modes associated with the halogen substituents. The benzimidazole core gives rise to a series of characteristic bands. nih.govnih.gov New spectroscopic data combined with ab initio calculations have led to a comprehensive assignment of the benzimidazole spectrum. nih.gov

N-H Vibrations: A key feature is the N-H stretching vibration, typically observed as a broad band in the IR spectrum between 3400 and 3200 cm⁻¹. Its position and shape are sensitive to hydrogen bonding.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system appear in the 1620-1450 cm⁻¹ region. mdpi.com These are often coupled and provide a fingerprint for the aromatic system.

Ring Breathing Modes: The entire benzimidazole ring system has collective "breathing" modes that are characteristic of the heterocyclic structure.

C-H Vibrations: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while out-of-plane C-H bending modes occur in the 900-650 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the precise position of these bending modes.

Halogen Substituent Modes: The carbon-halogen stretching vibrations are found at lower frequencies. The C-Cl stretch is typically in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at an even lower frequency, generally between 680-515 cm⁻¹. The exact positions are influenced by coupling with other modes in the molecule. mdpi.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected for this compound |

| N-H Stretch | 3400 - 3200 | Broad band, position sensitive to intermolecular H-bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium intensity bands. |

| C=N Stretch | 1620 - 1590 | Strong band, part of the aromatic fingerprint region. |

| Aromatic C=C Stretch | 1590 - 1450 | Multiple strong bands, characteristic of the benzimidazole core. |

| In-plane N-H Bend | 1550 - 1480 | Medium intensity band. |

| C-Cl Stretch | 850 - 550 | Strong band in the lower frequency region. |

| C-Br Stretch | 680 - 515 | Strong bands, expected at lower wavenumbers than C-Cl stretch. |

In Situ Spectroscopic Monitoring of Reactions Involving this compound

In situ spectroscopy, particularly using fiber-optic coupled Fourier Transform Infrared (FTIR) probes, allows for the real-time monitoring of chemical reactions as they occur in the reaction vessel. mdpi.com This process analytical technology (PAT) provides dynamic information about reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. mdpi.comrsc.org

For reactions involving this compound, such as its synthesis or subsequent derivatization (e.g., N-alkylation or nucleophilic substitution of the 2-chloro group), in situ FTIR would be highly valuable. By immersing an Attenuated Total Reflection (ATR) probe into the reaction mixture, one could:

Track Reaction Progress: Monitor the decrease in intensity of characteristic vibrational bands of the reactants and the simultaneous increase in bands corresponding to the product. For example, in a nucleophilic substitution reaction at the C2 position, one could track the disappearance of the C-Cl vibrational mode.

Identify Intermediates: Detect the transient appearance and disappearance of bands associated with reaction intermediates, providing mechanistic insights. mdpi.com

Optimize Reaction Conditions: Determine the precise endpoint of a reaction, preventing the formation of byproducts from over-reaction and ensuring process safety and efficiency. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for molecular characterization. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in its identification.

Ionization Techniques (e.g., ESI, APCI) for Molecular Ion Detection

The first step in mass spectrometry is the ionization of the analyte molecule. The choice of ionization technique is crucial and depends on the analyte's properties, such as polarity and thermal stability. uky.eduemory.edu For a polar molecule like this compound, "soft" ionization techniques are preferred to minimize fragmentation and ensure the detection of the molecular ion.

Electrospray Ionization (ESI): ESI is a very common and effective technique for polar, thermally labile molecules. libretexts.orgnd.edu The analyte is dissolved in a solvent and sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For benzimidazoles, ESI typically produces the protonated molecule, [M+H]⁺. umb.edunih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. nd.edu The analyte solution is nebulized into a heated tube to create a vapor, which is then ionized by a corona discharge. Like ESI, it is a soft ionization method that generally yields the [M+H]⁺ ion. nd.eduumb.edu

The distinct isotopic pattern of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) would result in a characteristic, easily recognizable cluster of peaks for the molecular ion of this compound, further confirming its identity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion (the "parent" or "precursor" ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting "daughter" or "product" ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure. nih.gov

The fragmentation of benzimidazole derivatives has been studied, and common pathways have been identified. researchgate.netnih.gov For this compound (exact mass of C₇H₃Br₂ClN₂ ≈ 319.85 Da), the fragmentation in positive ion mode ESI-MS/MS would likely proceed through several key pathways:

Loss of Halogens: Initial fragmentation could involve the loss of a bromine radical (•Br, 79/81 Da) or a chlorine radical (•Cl, 35/37 Da).

Ring Fragmentation: A characteristic fragmentation pathway for the benzimidazole core is the sequential loss of hydrogen cyanide (HCN, 27 Da). researchgate.net This often occurs after initial losses from substituents.

Combined Losses: More complex fragmentation patterns involving the loss of HBr (80/82 Da), HCl (36/38 Da), or other neutral fragments are also possible.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M+H]⁺ ≈ 320.86 | ~ 241.95 / 239.95 | HBr (81/79) | Loss of hydrogen bromide from the protonated molecule. |

| [M+H]⁺ ≈ 320.86 | ~ 284.89 | HCl (36) | Loss of hydrogen chloride from the protonated molecule. |

| [M+H]⁺ ≈ 320.86 | ~ 214.96 / 212.96 | HBr + HCN | Sequential loss of hydrogen bromide and hydrogen cyanide. |

| ~ 284.89 | ~ 205.98 / 203.98 | HBr (81/79) | Loss of HBr from the [M+H-HCl]⁺ fragment. |

| ~ 241.95 / 239.95 | ~ 214.96 / 212.96 | HCN (27) | Loss of hydrogen cyanide from the [M+H-HBr]⁺ fragment, indicating benzimidazole ring cleavage. |

Note: m/z values are approximate and based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). HRMS would provide much higher precision.

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy serves as a powerful tool to probe the electronic structure and photophysical behavior of molecules like this compound. Methodologies such as UV-Vis and fluorescence spectroscopy provide insights into electronic transitions, conjugation, and the pathways of energy dissipation from excited states.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Extent

The UV-Vis absorption spectrum of benzimidazole and its derivatives typically exhibits characteristic bands corresponding to π-π* transitions within the aromatic system. For the parent 1H-benzimidazole, absorption maxima are generally observed in the ultraviolet region. The introduction of substituents can cause a shift in these absorption bands (a chromic shift) and alter their intensity.

In the case of this compound, the presence of three halogen atoms—two bromine atoms on the benzene ring and a chlorine atom at the 2-position—is expected to influence the electronic transitions significantly. Halogens can exert both inductive (-I) and resonance (+R) effects. The inductive effect, being electron-withdrawing, can lead to a blue shift (hypsochromic shift) of the absorption bands. Conversely, the resonance effect, involving the donation of lone pair electrons from the halogens to the aromatic π-system, can result in a red shift (bathochromic shift). The net effect is a balance of these opposing influences.

Studies on other halogenated benzimidazoles have shown that halogen substitution can lead to a bathochromic shift in the UV-Vis spectra. For instance, research on halogenated coelenteramide (B1206865) analogs, which contain a different core but demonstrate the principle, indicated that brominated and chlorinated versions have absorption peaks around 270 nm and 320 nm. Current time information in Pasuruan, ID. While direct data for this compound is unavailable, it is reasonable to predict that its absorption maxima would lie in a similar UV region, with the extensive halogenation likely modulating the precise wavelengths and intensities of the π-π* transitions. The dibromo substitution at the 4 and 7 positions would particularly affect the electronic distribution across the benzimidazole core.

Fluorescence Spectroscopy for Photophysical Property Characterization (e.g., Quantum Yield, Lifetime)

Fluorescence spectroscopy provides valuable information on the emissive properties of a molecule, including its fluorescence quantum yield (Φf) and excited-state lifetime (τ). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The lifetime is the average time a molecule spends in the excited state before returning to the ground state.

For benzimidazole derivatives, fluorescence is a common phenomenon. However, the presence of heavy atoms like bromine in this compound is anticipated to have a profound impact on its fluorescence properties due to the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). An increased ISC rate competes with fluorescence, leading to a significant reduction in the fluorescence quantum yield and a shorter fluorescence lifetime.

While no specific fluorescence data for this compound has been reported, studies on other halogenated aromatic compounds consistently demonstrate this quenching effect. For example, in a series of halogenated coelenteramide analogs, the fluorescence quantum yield was observed to decrease with increasing atomic weight of the halogen (F > Cl > Br). Current time information in Pasuruan, ID. This trend strongly suggests that this compound would exhibit a very low fluorescence quantum yield.

The fluorescence lifetime is also expected to be short for this compound. A faster deactivation of the excited state through enhanced ISC would naturally lead to a shorter time spent in the fluorescent singlet state.

Computational and Theoretical Investigations of 4,7 Dibromo 2 Chloro 1h Benzimidazole and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 4,7-Dibromo-2-chloro-1H-benzimidazole.

Optimization of Molecular Geometries and Conformational Energy Landscapes

The first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The planarity of the benzimidazole ring is a key feature, although substituents can cause minor deviations. The bromine atoms at positions 4 and 7, and the chlorine atom at position 2, are expected to influence the bond lengths and angles within the benzimidazole core due to their steric bulk and electronic effects. The conformational energy landscape, which maps the energy of the molecule as a function of its geometry, can be explored by systematically varying key dihedral angles. For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited.

Table 1: Predicted Geometrical Parameters for a Halogenated Benzimidazole Derivative (Illustrative) Note: The following data is illustrative for a halogenated benzimidazole and not specific to this compound due to the absence of published data for this exact compound.

| Parameter | Calculated Value |

|---|---|

| C4-Br Bond Length | ~1.89 Å |

| C7-Br Bond Length | ~1.89 Å |

| C2-Cl Bond Length | ~1.74 Å |

| N1-C2-N3 Bond Angle | ~112° |

| C4-C5-C6-C7 Dihedral Angle | ~0° |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. DFT calculations provide valuable information on the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For halogenated benzimidazoles, the presence of electron-withdrawing halogen atoms is expected to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap. Studies on various benzimidazole derivatives have shown that the HOMO is often localized on the benzimidazole ring, while the LUMO distribution can vary depending on the substituents. niscpr.res.in

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For halogenated benzimidazoles, the electronegative nitrogen atoms and halogen atoms create regions of negative potential, while the hydrogen atom on the imidazole (B134444) nitrogen (N-H) is a site of positive potential. nih.gov

Table 2: Calculated Electronic Properties for a Halogenated Benzimidazole Derivative (Illustrative) Note: The following data is illustrative and not specific to this compound.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. nih.govresearchgate.net Theoretical predictions of 1H and 13C NMR chemical shifts for benzimidazole derivatives have shown good correlation with experimental data. beilstein-journals.org For this compound, the chemical shifts of the aromatic protons and carbons would be significantly influenced by the deshielding effects of the bromine and chlorine atoms.

IR Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the different modes of vibration of its atoms. DFT calculations can predict these frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. Characteristic vibrational modes for benzimidazoles include the N-H stretching vibration (typically around 3400 cm⁻¹), C=N stretching, and various ring stretching and bending modes. electrochemsci.org The presence of heavy halogen atoms would lead to characteristic low-frequency vibrations corresponding to C-Br and C-Cl stretching.

Table 3: Predicted Spectroscopic Data for a Halogenated Benzimidazole Derivative (Illustrative) Note: The following data is illustrative and not specific to this compound.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 1H NMR (Aromatic CH) | 7.0 - 8.0 ppm |

| 13C NMR (Aromatic C-Br) | 110 - 120 ppm |

| IR (N-H stretch) | ~3450 cm-1 |

| IR (C-Br stretch) | 500 - 600 cm-1 |

| IR (C-Cl stretch) | 600 - 800 cm-1 |

Reactivity Indices and Fukui Function Analysis for Electrophilic/Nucleophilic Sites

Global and local reactivity descriptors derived from DFT calculations provide a quantitative measure of the reactivity of different sites within a molecule. Global descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω).

Fukui functions are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. nist.gov The Fukui function for nucleophilic attack (f+) identifies the most electrophilic sites, while the function for electrophilic attack (f-) points to the most nucleophilic sites. For benzimidazole derivatives, the nitrogen atoms are typically nucleophilic centers, while the carbon atoms of the benzene (B151609) ring can be susceptible to electrophilic attack, with the precise reactivity pattern being modulated by the substituents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of dynamic processes and intermolecular interactions in condensed phases.

Investigation of Intermolecular Interactions in Condensed Phases

In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can provide insights into these interactions, such as hydrogen bonding and halogen bonding.

The N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of dimers or extended chains in the condensed phase.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The bromine and chlorine atoms in this compound can potentially participate in halogen bonding, which can influence the crystal packing and interactions with biological macromolecules. MD simulations of halogenated ligands in complex with proteins have been used to understand the nature and stability of these interactions. irjweb.com For instance, simulations of a derivative of the target compound, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, have been used to study its stable interactions within the binding site of a viral protein. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The molecular conformation and reactivity of benzimidazole derivatives, including halogenated species like this compound, are significantly influenced by the solvent environment. Theoretical investigations, primarily employing Density Functional Theory (DFT) combined with a polarizable continuum model (PCM), have shed light on these effects. nih.govacs.org Studies on halogenated benzimidazole derivatives have shown that solvent polarity can play a crucial role in processes such as excited-state intramolecular proton transfer (ESIPT). nih.govacs.org